2-Butyl-2-chlorocyclohexanone
Description
2-Butyl-2-chlorocyclohexanone is a substituted cyclohexanone derivative featuring both a chlorine atom and a butyl group at the 2-position of the cyclohexanone ring. Its molecular formula is C₁₀H₁₇ClO, with a molecular weight of 188.7 g/mol. Structurally, the chlorine atom introduces electronegativity and steric hindrance, while the butyl group (C₄H₉) contributes to increased lipophilicity and bulkiness. This compound is hypothesized to serve as a precursor in pharmaceutical synthesis, leveraging its ketone functionality for further derivatization .
Structure
3D Structure
Properties
CAS No. |
349551-47-9 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-butyl-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3 |
InChI Key |
RMQCTWSCTDFANX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-2-chlorocyclohexanone can be synthesized through the chlorination of 2-butylcyclohexanone. The reaction typically involves the use of chlorine gas in the presence of a solvent such as glacial acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation and other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-chlorocyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of butylcyclohexanone or butylcyclohexanoic acid.
Reduction: Formation of butylcyclohexanol or butylcyclohexane.
Substitution: Formation of 2-butyl-2-hydroxycyclohexanone or 2-butyl-2-aminocyclohexanone.
Scientific Research Applications
2-Butyl-2-chlorocyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-butyl-2-chlorocyclohexanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The butyl group in this compound increases steric hindrance compared to smaller substituents (e.g., Cl in 2-Chlorocyclohexanone). This may reduce reaction rates in nucleophilic additions or condensations . Chlorine enhances electrophilicity at the carbonyl carbon, making the compound reactive toward nucleophiles like Grignard reagents or amines.
Functional Group Diversity: The alcohol in 2-(4-Chlorobenzyl)cyclohexanol offers hydrogen-bonding capability, contrasting with the ketone’s electrophilic reactivity .
Claisen Rearrangement
Compounds such as 5.66b (C₂₅H₂₈NO₂) are synthesized via Claisen rearrangement, involving Cu(MeCN)₄BF₄ catalysis and heating to 83°C. This method achieves high diastereoselectivity (20:1 ratio) and yields up to 95% .
- Relevance to Target Compound: A similar approach may apply to this compound, though steric bulk from the butyl group could necessitate modified reaction conditions (e.g., longer reaction times or higher temperatures).
Column Chromatography
Purification of 5.66b and 5.66j employs gradients of hexane and CH₂Cl₂, highlighting the importance of polarity matching for isolating bulky cyclohexanone derivatives .
Physicochemical Properties
- Lipophilicity: The butyl group in this compound increases logP compared to 2-Chlorocyclohexanone (estimated logP ~2.5 vs. ~1.2), enhancing membrane permeability but reducing aqueous solubility.
- Boiling Point: Bulky substituents (e.g., butyl) raise boiling points relative to simpler analogs. For example, 2-[(2-Methoxyphenyl)methyl]cyclohexanone (MW 218.29) likely has a higher boiling point than 2-Chlorocyclohexanone (MW 132.59) .
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